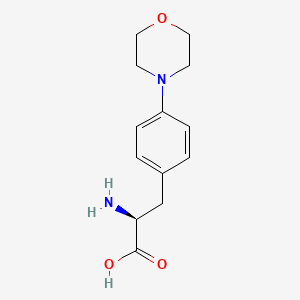
1R-Dapagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1R-Dapagliflozin is a sodium-glucose cotransporter 2 inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This mechanism helps in lowering blood glucose levels and improving glycemic control in diabetic patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1R-Dapagliflozin involves several steps, starting with the protection of gluconolactone using trimethylsilyl chloride. This protected intermediate is then treated with aryl lithium, followed by acetylation and reduction steps to yield the final product . The key steps include:
- Protection of gluconolactone with trimethylsilyl chloride.
- Reaction with aryl lithium to form an intermediate.
- Acetylation of the intermediate.
- Reduction using triethylsilane and boron trifluoride diethyl etherate.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of an acetylated intermediate in the presence of an alkali metal hydroxide such as lithium hydroxide or sodium hydroxide. This process minimizes impurities and ensures a high yield of the final product .
Análisis De Reacciones Químicas
1R-Dapagliflozin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxo dapagliflozin.
Reduction: Reduction reactions can yield benzylic hydroxy dapagliflozin.
Substitution: Substitution reactions can produce desethyl dapagliflozin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as triethylsilane and boron trifluoride diethyl etherate are used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
- Oxo dapagliflozin
- Benzylic hydroxy dapagliflozin
- Desethyl dapagliflozin
Aplicaciones Científicas De Investigación
1R-Dapagliflozin has a wide range of applications in scientific research:
- Chemistry: It is used as a model compound for studying sodium-glucose cotransporter 2 inhibitors.
- Biology: Research focuses on its effects on glucose metabolism and insulin sensitivity.
- Medicine: It is extensively studied for its therapeutic effects in managing type 2 diabetes, heart failure, and chronic kidney disease .
- Industry: It is used in the development of new antidiabetic drugs and formulations .
Mecanismo De Acción
1R-Dapagliflozin inhibits the sodium-glucose cotransporter 2, which is primarily located in the proximal tubule of the nephron. By inhibiting this transporter, it reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. This mechanism helps in lowering blood glucose levels and improving glycemic control . Additionally, it reduces sodium reabsorption, which may have beneficial effects on cardiovascular and renal functions .
Comparación Con Compuestos Similares
1R-Dapagliflozin is part of a class of drugs known as sodium-glucose cotransporter 2 inhibitors. Similar compounds include:
- Canagliflozin
- Empagliflozin
- Ipragliflozin
Uniqueness: this compound is unique in its high selectivity for sodium-glucose cotransporter 2, which contributes to its efficacy in lowering blood glucose levels with a lower risk of hypoglycemia compared to other antidiabetic agents .
Propiedades
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-YMQHIKHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)












